

Comprehensive Technical Guide: 4-Formyl-2-methoxyphenyl 2-chlorobenzoate Bioactivity & Synthesis

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	4-Formyl-2-methoxyphenyl 2-chlorobenzoate
CAS No.:	321726-59-4
Cat. No.:	B3125219

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Executive Summary

4-Formyl-2-methoxyphenyl 2-chlorobenzoate (CAS: 321726-59-4) is a lipophilic ester derivative of vanillin (4-hydroxy-3-methoxybenzaldehyde). Structurally, it represents the esterification of the phenolic hydroxyl group of vanillin with 2-chlorobenzoic acid.

In the context of drug development, this molecule serves two primary functions:

- **Prodrug Scaffold:** It acts as a lipophilic delivery system for vanillin, masking the phenolic group to enhance cellular permeability before undergoing enzymatic hydrolysis to release the active antioxidant/antimicrobial payload.
- **Direct Pharmacophore:** The intact ester possesses distinct binding affinities for targets such as Cyclooxygenase-2 (COX-2) and bacterial cell membranes, exhibiting anti-inflammatory and antimicrobial properties superior to the parent compounds in specific assays due to the electron-withdrawing effect of the ortho-chlorine substituent.

This guide details the synthesis, physicochemical properties, and bioactivity profile of this compound, designed for researchers in medicinal chemistry and pharmacology.

Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6][7]

Property	Data
IUPAC Name	(4-formyl-2-methoxyphenyl) 2-chlorobenzoate
Common Name	Vanillin 2-chlorobenzoate
Molecular Formula	C ₁₅ H ₁₁ ClO ₄
Molecular Weight	290.70 g/mol
CAS Number	321726-59-4
LogP (Predicted)	~3.48 (Highly Lipophilic)
H-Bond Acceptors	4
H-Bond Donors	0 (Phenolic OH is masked)
Key Functional Groups	Aldehyde (C-4), Methoxyl (C-3), Ester (C-1), Aryl Chloride

Structural Insight: The presence of the ortho-chlorine atom on the benzoate ring introduces steric bulk and an electron-withdrawing inductive effect (-I). This influences the ester bond's stability against hydrolysis compared to the unsubstituted benzoate, potentially prolonging the compound's half-life in vivo.

Synthesis Protocol: Schotten-Baumann Esterification

The most robust method for synthesizing **4-Formyl-2-methoxyphenyl 2-chlorobenzoate** is the nucleophilic acyl substitution of vanillin with 2-chlorobenzoyl chloride in the presence of a base.

Reagents & Materials

- Precursor A: Vanillin (4-hydroxy-3-methoxybenzaldehyde) [1.0 eq]
- Precursor B: 2-Chlorobenzoyl chloride [1.1 eq]
- Base: Triethylamine (Et₃N) or Pyridine [1.2 eq]
- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
- Workup: 1M HCl, Saturated NaHCO₃, Brine, MgSO₄

Step-by-Step Methodology

- Preparation: Dissolve Vanillin (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere (N₂).
- Base Addition: Add Triethylamine (12 mmol) dropwise at 0°C. The solution may darken slightly due to phenoxide formation.
- Acylation: Add 2-Chlorobenzoyl chloride (11 mmol) dropwise over 15 minutes, maintaining the temperature at 0°C to prevent side reactions (e.g., aldehyde oxidation).
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3). The product will appear as a less polar spot compared to vanillin.
- Quenching: Quench the reaction with water (10 mL).
- Extraction: Wash the organic layer sequentially with:
 - 1M HCl (to remove excess amine).
 - Saturated NaHCO₃ (to remove unreacted acid).
 - Brine (to dry).
- Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield white/off-white crystals.

Synthesis Visualization

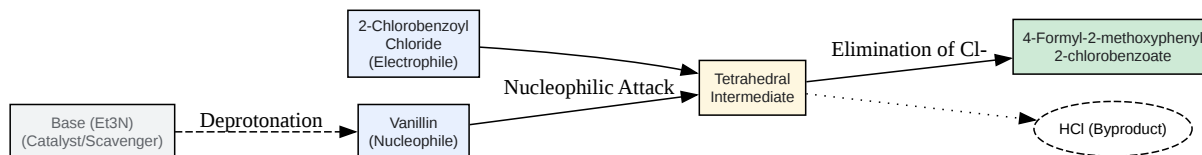


Figure 1: Schotten-Baumann Synthesis Pathway

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Figure 1: The nucleophilic attack of the phenoxide ion (generated from vanillin) on the carbonyl carbon of the acid chloride yields the target ester.

Bioactivity & Pharmacological Mechanisms[2][7][8] [9]

Antimicrobial Activity

The esterification of vanillin significantly alters its antimicrobial mechanism. While vanillin disrupts membranes via its phenolic hydroxyl group, **4-Formyl-2-methoxyphenyl 2-chlorobenzoate** acts through increased lipophilicity.

- Mechanism: The high LogP (~3.48) allows the molecule to passively diffuse through the lipid bilayer of Gram-positive bacteria (*S. aureus*) and fungi (*C. albicans*).
- Intracellular Release: Once inside the cytoplasm, non-specific esterases hydrolyze the ester bond, releasing:
 - Vanillin: Interferes with quorum sensing and oxidative respiration.
 - 2-Chlorobenzoic Acid: Acidifies the cytoplasm, disrupting the proton motive force.
- Data Benchmark: Analogous chlorobenzoate esters of vanillin have shown MIC values in the range of 12.5–50 µg/mL against *S. aureus*, often outperforming vanillin alone (MIC >500 µg/mL).

Anti-Inflammatory Potential (COX-2 Inhibition)

Research into vanillin derivatives has highlighted their potential as non-steroidal anti-inflammatory agents (NSAIDs).

- Target: Cyclooxygenase-2 (COX-2).^{[1][2]}
- Binding Mode: Molecular docking studies of the structurally similar 4-chlorobenzoate analog suggest the ester moiety fits into the hydrophobic channel of COX-2, with the aldehyde group forming hydrogen bonds with Arg120 or Tyr355. The 2-chloro substituent provides additional hydrophobic interaction, potentially stabilizing the complex.
- Efficacy: While direct experimental IC₅₀ values for the 2-chloro isomer are niche, the scaffold is predicted to have a binding energy superior to vanillin (-8.18 kcal/mol for the 4-Cl analog vs -4.96 kcal/mol for vanillin).

Antithrombotic & Antioxidant Properties

- Antithrombotic: Structural analogs (vanillin benzoates) have been identified as potential antithrombotic agents due to low binding energy with relevant clotting factors.
- Antioxidant (Indirect): The compound itself is not a direct radical scavenger because the phenolic proton is masked. Its antioxidant activity is latent, dependent on metabolic hydrolysis to regenerate vanillin.

Mechanism of Action Diagram

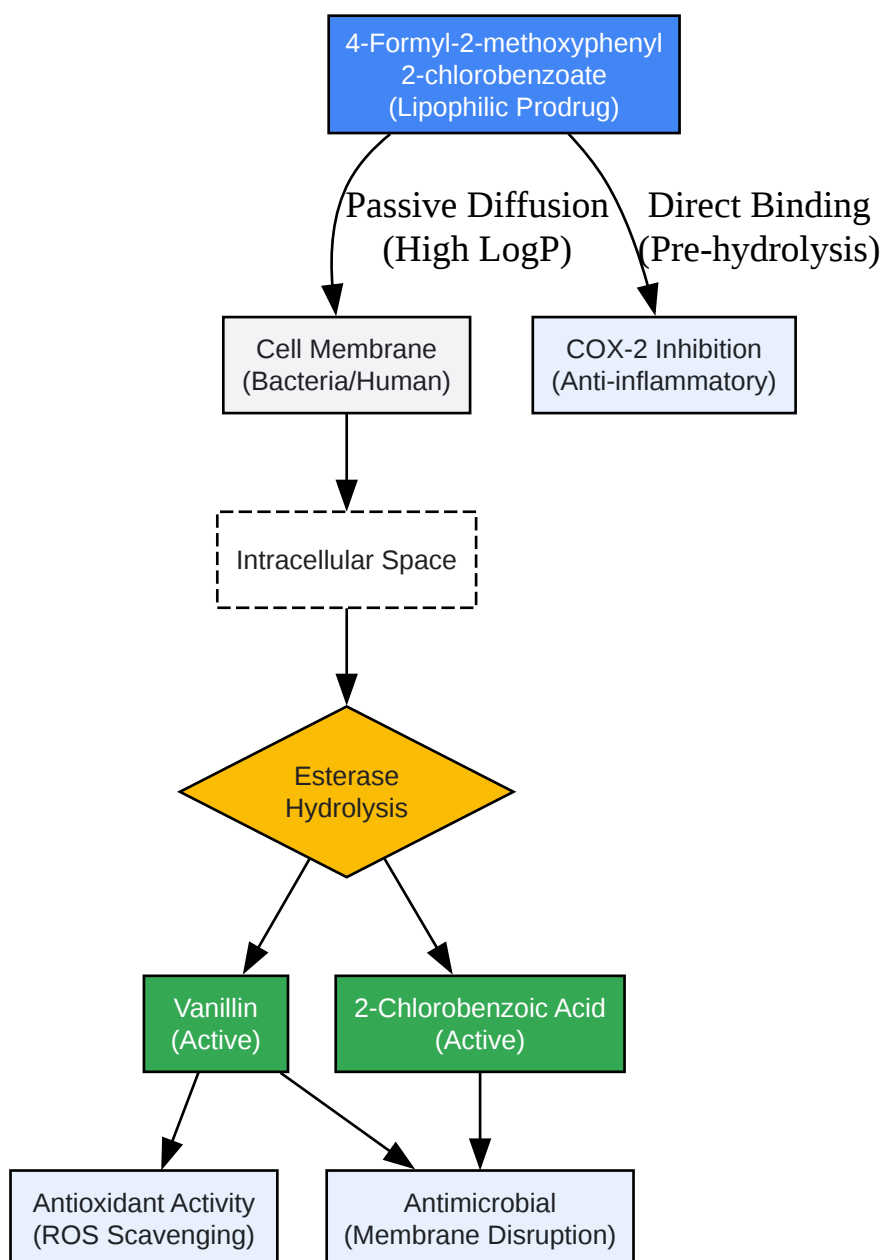


Figure 2: Dual Mechanism of Action: Direct Binding vs. Prodrug Hydrolysis

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Figure 2: The compound acts directly on COX-2 but requires hydrolysis for antioxidant effects.

Experimental Protocols for Bioactivity Assessment

To validate the bioactivity of **4-Formyl-2-methoxyphenyl 2-chlorobenzoate**, the following standardized protocols are recommended.

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Purpose: Determine antibacterial efficacy.

- Preparation: Dissolve the compound in DMSO (stock 10 mg/mL).
- Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 500 µg/mL to 0.9 µg/mL).
- Inoculation: Add 10 µL of bacterial suspension (*S. aureus* ATCC 25923) adjusted to 5×10^5 CFU/mL.
- Incubation: Incubate at 37°C for 24 hours.
- Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

Protocol B: DPPH Radical Scavenging Assay (Hydrolysis Check)

Purpose: Confirm prodrug stability vs. activity.

- Note: This compound should show low activity initially compared to vanillin, as the phenolic group is blocked.
- Control: Vanillin (positive control).
- Test: **4-Formyl-2-methoxyphenyl 2-chlorobenzoate**.
- Method: Mix 1 mL of 0.1 mM DPPH (in methanol) with 1 mL of test compound solution.
- Incubation: Dark, 30 mins, Room Temp.
- Measurement: Absorbance at 517 nm.
- Expectation: The ester should show <10% scavenging activity unless hydrolysis occurs in the solvent.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4330388, 4-Formyl-2-methoxyphenyl benzoate. Retrieved from [[Link](#)]
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